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Compound of Interest

Compound Name: 3-Amino-4-chloropyridine

Cat. No.: B021944

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for the compound 3-Amino-4-
chloropyridine. Due to the limited availability of public experimental spectra for this specific
molecule, this guide combines data from publicly available sources with predicted
spectroscopic features based on established principles of chemical structure and spectroscopy.

Core Data Presentation

The following tables summarize the key physicochemical properties and the anticipated
spectroscopic data for 3-Amino-4-chloropyridine.

Table 1: Physicochemical Properties of 3-Amino-4-chloropyridine

Property Value Source
Molecular Formula CsHsCIN2 PubChem[1]
Molecular Weight 128.56 g/mol PubChem[1]
CAS Number 20511-15-3 Sigma-Aldrich[2]
Appearance Solid Sigma-Aldrich[2]
Melting Point 58-63 °C Sigma-Aldrich[2]
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Table 2: Predicted *H NMR Spectral Data for 3-Amino-4-chloropyridine (in CDCls)

Chemical Shift (6, o Coupling Constant
Proton Multiplicity
ppm) (3, Hz)
H-2 ~8.1 Singlet
H-5 ~7.9 Doublet ~5.0
H-6 ~7.2 Doublet ~5.0
-NH:z ~4.6 Broad Singlet

Note: These are predicted values. Actual experimental values may vary.

Table 3: Predicted 3C NMR Spectral Data for 3-Amino-4-chloropyridine (in CDCIs)

Carbon Chemical Shift (o, ppm)
C-2 ~140
C-3 ~138
C-4 ~134
C-5 ~127
C-6 ~124

Note: These are predicted values. Actual experimental values may vary.

Table 4: Mass Spectrometry Data for 3-Amino-4-chloropyridine

m/z Relative Intensity Interpretation

128 High Molecular lon [M]*

Isotopic Peak [M+2]* due to
37Cl

130 Medium
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Source: Based on data from PubChem.[1]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and mass
spectrometry data for a sample of 3-Amino-4-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 3-Amino-4-chloropyridine to elucidate its
chemical structure.

Materials and Equipment:

3-Amino-4-chloropyridine sample

Deuterated chloroform (CDCIs) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

High-resolution NMR spectrometer (e.g., Bruker 400 MHz)

Procedure:

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of the 3-Amino-4-chloropyridine sample.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) directly in a
clean, dry 5 mm NMR tube.

o Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved
and the solution is homogeneous.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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o Lock the spectrometer onto the deuterium signal of the CDClIs solvent.

e 1H NMR Data Acquisition:

o Acquire a single-pulse *H NMR spectrum.

o Typical parameters:

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 8-16

o Process the raw data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.

o Integrate the signals to determine the relative number of protons.
e 13C NMR Data Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters:

Pulse angle: 30-45°

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (due to the lower natural abundance of 13C)

o Process the data similarly to the *H spectrum.
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o Reference the spectrum to the CDClIs triplet at approximately 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Obijective: To determine the molecular weight and fragmentation pattern of 3-Amino-4-
chloropyridine.

Materials and Equipment:

e 3-Amino-4-chloropyridine sample

» Methanol or other suitable volatile solvent

o GC-MS system equipped with an electron ionization (El) source
Procedure:

e Sample Preparation:

o Prepare a dilute solution of the 3-Amino-4-chloropyridine sample (approximately 1
mg/mL) in a volatile solvent such as methanol.

¢ Instrument Setup:
o Set the GC parameters:
= Injector temperature: 250 °C
» Column: A suitable capillary column (e.g., HP-5ms).

= Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2
minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

» Carrier gas: Helium at a constant flow rate.
o Set the MS parameters:

= |onization mode: Electron lonization (EI)
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lonization energy: 70 eV

Mass range: m/z 30-300

Source temperature: 230 °C

Quadrupole temperature: 150 °C

o Data Acquisition and Analysis:
o Inject a small volume (e.g., 1 pL) of the prepared sample solution into the GC inlet.

o Acquire the mass spectrum of the peak corresponding to the elution of 3-Amino-4-
chloropyridine.

o Analyze the resulting mass spectrum to identify the molecular ion peak and any significant
fragment ions. The presence of a chlorine atom should result in a characteristic M+2
isotopic pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
chemical compound like 3-Amino-4-chloropyridine.
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Workflow for Spectroscopic Analysis of 3-Amino-4-chloropyridine
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Caption: Workflow for the spectroscopic analysis of a chemical compound.
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Logical Relationships in NMR Data Interpretation
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Caption: Logical relationships in NMR data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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